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Compound of Interest

Compound Name: 16-Bromohexadecanoic acid

Cat. No.: B1268533

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Bromohexadecanoic acid, a halogenated fatty acid, has emerged as a versatile building
block in various scientific disciplines. Its bifunctional nature, featuring a terminal carboxylic acid
and a primary bromide, allows for its use as a linker and a precursor in the synthesis of
complex molecules. This technical guide provides a comprehensive overview of its chemical
properties, synthesis, spectral data, and key applications, with a focus on its role in the
synthesis of ultralong-chain ceramides and as a linker in Proteolysis Targeting Chimeras
(PROTACS). Detailed experimental workflows and data are presented to facilitate its use in
research and development.

Chemical and Physical Properties

16-Bromohexadecanoic acid is a white to off-white solid at room temperature. Its key
physicochemical properties are summarized in the table below, compiled from various sources.
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Property Value Reference
CAS Number 2536-35-8 [1]
Molecular Formula C16H31BrO2 [1]
Molecular Weight 335.32 g/mol [1]
Melting Point 68-71 °C [2]
Boiling Point 214-217 °C at 1 mmHg [2]
INChl=1S/C16H31BrO2/c17-
15-13-11-9-7-5-3-1-2-4-6-8-10-
InChl [1]
12-14-16(18)19/h1-15H2,
(H,18,19)
C(CCccceceec(=0)o)ceecece
SMILES [1]

CCBr

Spectral Data

The structural identity of 16-Bromohexadecanoic acid can be confirmed by various

spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum of 16-Bromohexadecanoic acid in CDClIs typically shows the following

key signals.[2][4]
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Chemical Shift (3)

Multiplicity Integration Assignment
Ppm
~3.40 Triplet 2H -CH2-Br
~2.35 Triplet 2H -CH2-COOH
~1.85 Multiplet 2H -CH2-CH2-Br
~1.63 Multiplet 2H -CH2-CH2-COOH

) Methylene chain (-

~1.25 Broad Singlet 22H

CH2-)11

Infrared (IR) Spectroscopy

The IR spectrum exhibits characteristic absorption bands for the functional groups present.[2]

Wavenumber (cm~?) Intensity Assignment

O-H stretch (from carboxylic
2800-3500 Strong, Broad

acid)

C=0 stretch (from carboxylic
~1700 Strong )

acid)
~650 Strong C-Br stretch

Mass Spectrometry (MS)

Electron impact mass spectrometry of 16-Bromohexadecanoic acid will show a molecular ion
peak (M+) and characteristic fragmentation patterns. The fragmentation often involves the loss
of the bromine atom and cleavage adjacent to the carbonyl group.[5][6]
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miz Interpretation

[M]+ and [M+2]+ molecular ion peaks (due to

334/336 _
79Br and &1Br isotopes)
255 [M-Br]+
29, 45 Fragments from the carboxylic acid moiety
Synthesis

16-Bromohexadecanoic acid is commonly synthesized from 16-hydroxyhexadecanoic acid.[2]
The following is a representative experimental protocol.

Synthesis of 16-Bromohexadecanoic acid from 16-
Hydroxyhexadecanoic Acid

This procedure involves the substitution of the hydroxyl group with a bromine atom using
hydrobromic acid in acetic acid.

Reactants

Conc. H2S0a

Reaction Conditions ‘Work-up
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Synthesis Workflow for 16-Bromohexadecanoic Acid.
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Experimental Protocol:

To a round-bottom flask, add 16-hydroxyhexadecanoic acid.

e Add a solution of 30% hydrogen bromide in acetic acid and concentrated sulfuric acid.
 Stir the reaction mixture at room temperature overnight.

e Heat the mixture to reflux for 6 hours.

o After cooling, pour the reaction mixture into ice water to precipitate the product.

o Collect the solid product by vacuum filtration.

e Dry the product under high vacuum to yield 16-bromohexadecanoic acid.[2]

Applications in Research and Drug Development
Synthesis of Ultralong Chain Ceramides

16-Bromohexadecanoic acid is a key starting material for the scalable synthesis of human
ultralong chain ceramides, which are crucial for skin barrier function.[7] The synthesis involves
a Wittig reaction to couple two C16 fragments derived from 16-bromohexadecanoic acid.

Synthesis of C32 Backbone
Phosphonium Salt (6) \

Final Ceramide Synthesis

Ve N Ve N _
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Workflow for Ultralong Chain Ceramide Synthesis.
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The synthesis strategy overcomes the low solubility and reactivity of the long-chain
intermediates.[7]

PROTAC Linker for Targeted Protein Degradation

16-Bromohexadecanoic acid serves as an alkyl-chain linker in the synthesis of PROTACSs.[8]
PROTACSs are heterobifunctional molecules that induce the degradation of a target protein of
interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.[9][10]

PROTAC Action
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General Mechanism of PROTAC-mediated Protein Degradation.
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The 16-carbon chain of 16-bromohexadecanoic acid provides the necessary spacing
between the POI-binding and E3 ligase-binding moieties of the PROTAC. The synthesis of a
PROTAC using this linker would involve sequential coupling of the POI ligand and the E3 ligase
ligand to the linker.

General Experimental Workflow for PROTAC Synthesis:

» React 16-bromohexadecanoic acid with the E3 ligase ligand (e.g., a derivative of
thalidomide or VHL ligand) through an esterification or amidation reaction.

o The terminal bromide of the resulting conjugate is then reacted with the POI-binding ligand,
typically via nucleophilic substitution.

« Purification of the final PROTAC is achieved using chromatographic techniques such as
HPLC.

Safety and Handling

16-Bromohexadecanoic acid is classified as a skin irritant.[1] Standard laboratory safety
precautions should be followed when handling this compound, including the use of personal
protective equipment such as gloves, safety glasses, and a lab coat. Work in a well-ventilated
area.

Toxicity

Specific toxicological data for 16-bromohexadecanoic acid is limited. However, studies on
related short-chain and branched-chain carboxylic acids suggest that developmental toxicity is
structure-dependent.[11][12][13] The toxicity of long-chain bromoalkanoic acids has not been
extensively studied.

Conclusion

16-Bromohexadecanoic acid is a valuable and versatile chemical tool for researchers in
chemistry, biology, and medicine. Its utility in the synthesis of complex lipids and as a linker in
the rapidly evolving field of targeted protein degradation highlights its importance. This guide
provides a foundational understanding of its properties and applications, enabling its effective
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use in the laboratory. Further research into its biological effects and the development of novel
applications is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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